molecular formula C18H12O B14721332 2-Phenylnaphtho[1,2-B]furan CAS No. 14385-53-6

2-Phenylnaphtho[1,2-B]furan

Cat. No.: B14721332
CAS No.: 14385-53-6
M. Wt: 244.3 g/mol
InChI Key: QWCZUUROBYBSPP-UHFFFAOYSA-N
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Description

2-Phenylnaphtho[1,2-B]furan is a high-purity chemical compound offered for scientific research and development. This specialized naphthofuran derivative serves as a valuable scaffold in medicinal chemistry and pharmacology, particularly for investigating Melanin Concentrating Hormone Receptor 1 (MCH-R1) antagonism . Research indicates that naphtho[1,2-b]furan-based compounds demonstrate significant binding affinity to MCH-R1, a promising target for anti-obesity therapeutics due to its role in regulating feeding behavior and energy homeostasis . The compound's structure, characterized by a naphthofuran core substituted at the 2-position with a phenyl ring, has been confirmed by X-ray crystallographic studies which show the phenyl ring is rotated out of the naphthofuran plane, a feature that can influence molecular packing and intermolecular interactions in solid-state studies . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents for metabolic disorders. The naphthofuran class of compounds is known to exhibit a broad spectrum of biological and pharmacological activities, making them a subject of ongoing scientific interest . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14385-53-6

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-phenylbenzo[g][1]benzofuran

InChI

InChI=1S/C18H12O/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18(15)19-17/h1-12H

InChI Key

QWCZUUROBYBSPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 2 Phenylnaphtho 1,2 B Furan Systems

Functionalization and Derivatization Strategies

The strategic functionalization and derivatization of the 2-phenylnaphtho[1,2-b]furan scaffold are pivotal for modulating its physicochemical properties and biological activities. Researchers have developed various methods to introduce new functional groups and build upon the existing molecular framework.

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, serves as a key strategy for introducing a reactive handle onto the naphthofuran skeleton, paving the way for further synthetic manipulations. While direct bromination of this compound is not extensively detailed in the provided context, the general principles of furan (B31954) halogenation suggest that the reaction would proceed via electrophilic substitution. quimicaorganica.org The electron-rich nature of the furan ring facilitates the attack by an electrophilic halogen source. quimicaorganica.org The regioselectivity of this reaction would be influenced by the electronic and steric effects of the fused naphthalene (B1677914) ring and the phenyl group at the 2-position. For instance, in related furan systems, reactions with N-bromosuccinimide (NBS) or dilute halogens at low temperatures are employed to control the reaction and prevent polyhalogenation. quimicaorganica.org

Acylation Reactions

Acylation reactions introduce an acyl group into the this compound system, a common strategy to create key intermediates for more complex molecules. For example, Vilsmeier-Haack formylation of a related naphtho[2,1-b]furan (B1199300) derivative has been successfully demonstrated. nih.gov This reaction introduces a formyl group, which can then be elaborated into various other functionalities. The conditions for such reactions typically involve the use of a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide. The position of acylation is directed by the electronic properties of the heterocyclic system.

Hydrolysis and Amidation of Ester Derivatives

Ester derivatives of this compound serve as versatile intermediates that can be readily converted into other functional groups, such as carboxylic acids and amides. The hydrolysis of a naphtho[2,1-b]furan-2-carboxylate ester to its corresponding carboxylic acid has been achieved through alkaline conditions. researchgate.net This carboxylic acid can then be coupled with various amines to form a diverse library of amide derivatives. researchgate.netnih.gov A common method for this amidation involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov These amidation reactions are crucial for the synthesis of biologically active molecules, as the amide bond is a key structural feature in many pharmaceuticals. nih.gov For instance, a series of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs have been synthesized and evaluated for their anticancer and NF-κB inhibitory activities. nih.gov

Cascade Reaction Pathways

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to construct complex molecular architectures from simple starting materials in a single operation. The synthesis of naphtho[1,2-b]furan (B1202928) derivatives has been effectively achieved through such pathways. A notable example is the indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. rsc.orgrsc.org This reaction proceeds with high regioselectivity to afford a variety of novel and diverse naphtho[1,2-b]furan-3-carboxamides in good to excellent yields. rsc.orgrsc.org The reaction is believed to be initiated by the Lewis acid-catalyzed activation of the 1,4-naphthoquinone (B94277). The presence of electron-withdrawing groups on the 1,4-naphthoquinone enhances the reaction yield, while electron-donating groups hinder the reaction. rsc.orgrsc.org

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the construction of the fused ring system of naphthofurans. One such approach involves the copper-catalyzed intramolecular cyclization of 2-alkynyl phenols. rsc.org This method provides a facile route to 2-substituted benzo[b]furans, which are structurally related to the naphthofuran system. rsc.org In a different context, the intramolecular cyclization of a thiadiazole derivative has been reported, highlighting the versatility of this strategy in creating diverse heterocyclic systems attached to the naphthofuran core. nih.gov These reactions are often promoted by a catalyst and proceed under mild conditions, offering high yields and broad substrate scope. rsc.org

Mechanistic Studies of this compound Formation and Transformation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Mechanistic studies on the formation of dibenzofurans, which share a similar core structure, from precursors like phenanthrene (B1679779) have been conducted. mdpi.com These studies often involve computational calculations to elucidate the reaction pathways and energetic profiles. For instance, the formation of dibenzofuran (B1670420) from phenanthrene is proposed to proceed through the addition of a hydroxyl radical followed by ring-opening and subsequent cyclization. mdpi.com

In the context of this compound synthesis, the In(OTf)3-catalyzed cascade reaction of 1,4-naphthoquinones and β-ketoamides likely involves a series of steps including Michael addition, cyclization, and aromatization. rsc.orgrsc.org The Lewis acid catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming events. rsc.orgrsc.org The regioselectivity observed in these reactions is a key aspect that is rationalized through mechanistic considerations, often involving the analysis of the stability of intermediates and transition states. rsc.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylnaphtho 1,2 B Furan Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and number of distinct nuclei within a molecule.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For analogues of phenylnaphthofuran, the aromatic region of the spectrum is particularly complex, showing a series of multiplets and doublets corresponding to the protons on the naphthalene (B1677914) and phenyl rings.

For instance, in the case of the isomeric lactone, 4-phenylnaphtho[2,3-c]furan-1(3H)-one, the spectrum recorded in CDCl₃ shows a singlet for the proton at position 8 at δ 8.52 ppm. mdpi.com The protons on the naphthalene ring appear as doublets at δ 8.09 and 7.81 ppm, while the phenyl group protons and other naphthalene protons resonate as a multiplet between δ 7.62 and 7.51 ppm. mdpi.com The methylene (B1212753) protons of the furanone ring appear as a singlet at δ 5.27 ppm. mdpi.com Another isomer, 9-phenylnaphtho[2,3-c]furan-1(3H)-one, displays a different pattern, with the naphthalene protons appearing at δ 7.96 (d), 7.90 (s), 7.81 (d), 7.64 (t), and 7.48 (t) ppm, and the methylene protons as a singlet at δ 5.45 ppm. mdpi.com

For derivatives of the related naphtho[2,1-b]furan (B1199300) system, such as 7-bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan, the methyl group protons give a characteristic singlet at δ 2.99 ppm. researchgate.net The aromatic protons appear as multiplets in the range of δ 7.43-7.71 ppm, with additional doublets at δ 7.95 ppm and singlets at δ 8.03 and 8.89 ppm. researchgate.net

Table 1: Selected ¹H NMR Data for Phenylnaphthofuran Analogues

CompoundSolventChemical Shift (δ ppm) and Multiplicity
4-Phenylnaphtho[2,3-c]furan-1(3H)-oneCDCl₃8.52 (s, 1H), 8.09 (d, 1H), 7.81 (d, 1H), 7.62–7.51 (m, 5H), 7.39 (d, 2H), 5.27 (s, 2H) mdpi.com
9-Phenylnaphtho[2,3-c]furan-1(3H)-oneCDCl₃7.96 (d, 1H), 7.90 (s, 1H), 7.81 (d, 1H), 7.64 (t, 1H), 7.54–7.52 (m, 2H), 7.48 (t, 1H), 7.39–7.37 (m, 2H), 5.45 (s, 2H) mdpi.com
7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furanCDCl₃8.89 (s, 1H), 8.03 (s, 1H), 7.95 (d, 2H), 7.71-7.43 (m, 6H), 2.99 (s, 3H) researchgate.net

¹³C NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. Due to the wide chemical shift range, signals for individual carbon atoms in phenylnaphthofuran analogues can typically be resolved.

In the ¹³C NMR spectrum of 4-phenylnaphtho[2,3-c]furan-1(3H)-one, the carbonyl carbon of the lactone resonates at δ 171.3 ppm. mdpi.com The aromatic carbons appear in the range of δ 123.2-138.6 ppm, and the methylene carbon of the furanone ring is observed at δ 69.7 ppm. mdpi.com Its isomer, 9-phenylnaphtho[2,3-c]furan-1(3H)-one, shows the carbonyl carbon at δ 169.7 ppm and the methylene carbon at δ 68.3 ppm. mdpi.com

For a more complex analogue, ethyl naphtho[2,1-b]furan-2-carboxylate, the ester carbonyl carbon appears at δ 159.5 ppm. The carbons of the naphthofuran core resonate between δ 112.7 and 153.9 ppm, while the ethyl group carbons are found at δ 61.4 (CH₂) and 14.4 (CH₃) ppm. jsac.or.jp

Table 2: Selected ¹³C NMR Data for Phenylnaphthofuran Analogues

CompoundSolventChemical Shifts (δ ppm)
4-Phenylnaphtho[2,3-c]furan-1(3H)-oneCDCl₃171.3 (C=O), 138.6, 136.0, 135.0, 134.3, 133.9, 130.3, 129.5, 129.2, 128.6, 126.9, 126.6, 126.1, 123.2 (Aromatic C), 69.7 (CH₂) mdpi.com
9-Phenylnaphtho[2,3-c]furan-1(3H)-oneCDCl₃169.7 (C=O), 142.4, 140.3, 136.4, 134.6, 133.0, 130.2, 128.8, 128.4, 128.3, 128.2, 126.9, 120.4, 120.1 (Aromatic C), 68.3 (CH₂) mdpi.com
Ethyl naphtho[2,1-b]furan-2-carboxylateCDCl₃159.5 (C=O), 153.9, 145.0, 130.5, 129.0, 128.9, 128.0, 127.2, 125.3, 123.3, 122.7, 112.7 (Naphthofuran C), 61.4 (CH₂), 14.4 (CH₃) jsac.or.jp

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For phenylnaphthofuran analogues, characteristic bands include C-H stretching of the aromatic rings, C=C stretching within the aromatic system, and C-O stretching of the furan (B31954) ring.

In furan-containing compounds, the C-O-C stretching vibrations are typically observed in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings are found in the 1400-1600 cm⁻¹ region. For derivatives containing a carbonyl group, such as a lactone or an ester, a strong C=O stretching band is expected around 1700-1760 cm⁻¹. researchgate.net For example, in thiohydantoin derivatives containing aromatic rings, aromatic C-H stretching appears at 3141-2901 cm⁻¹ and C=C stretching at 1804-1701 cm⁻¹. researchgate.net

Table 3: Typical Infrared Absorption Frequencies for Naphthofuran Analogues

Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 3100Characteristic of sp² C-H bonds.
Aromatic C=C Stretch1400 - 1600Multiple bands are often observed.
C-O-C Stretch (Furan Ring)1000 - 1300Indicates the presence of the furan ether linkage.
C=O Stretch (Lactone/Ester)1700 - 1760Present in analogues containing these functional groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecular ion, allowing for the determination of the elemental composition of a compound. researchgate.net This technique is crucial for confirming the molecular formula of newly synthesized analogues.

For example, the HRESIMS spectrum of Usambarin B, a complex naphtho[1,2-b]benzofuran derivative, showed a protonated molecular ion [M+H]⁺ at m/z 349.1440, which corresponds to the molecular formula C₂₃H₂₂O₄. nih.gov Similarly, its precursor, Usambarin A, exhibited an [M+H]⁺ ion at m/z 363.1596, confirming its molecular formula as C₂₃H₂₂O₄. nih.gov The observed mass is compared to the calculated mass for a proposed formula, and a match within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Table 4: HRMS Data for Selected Naphthofuran Analogues

CompoundMolecular FormulaIonCalculated m/zFound m/z
Usambarin AC₂₃H₂₂O₄[M+H]⁺363.1591363.1596 nih.gov
Usambarin BC₂₃H₂₂O₄[M+H]⁺349.1434349.1440 nih.gov

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

For analogues of 2-phenylnaphtho[1,2-b]furan, single-crystal X-ray analysis has been instrumental in confirming their structures and providing insights into their molecular geometry. In the case of 2-phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furan, the analysis revealed that the naphthofuran unit is nearly planar. nih.gov The dihedral angle between the naphthofuran plane and the 2-phenyl ring was found to be 18.2(1)°, while the phenyl ring of the sulfinyl group is almost perpendicular to the naphthofuran plane at 81.54(5)°. nih.gov

For ethyl naphtho[2,1-b]furan-2-carboxylate, an isomer, the naphthofuran moiety is also essentially planar, with a mean deviation of 0.016 Å from the least-squares plane. jsac.or.jp The crystal structure of 3-(4-fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan shows a dihedral angle of 68.59(5)° between the naphthofuran plane and the 4-fluorophenyl ring. nih.gov Its crystal packing is stabilized by weak intermolecular C-H···O and C-H···F hydrogen bonds and C-H···π interactions. nih.gov

The crystal structures of the isomeric lactones, 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one, have also been determined, confirming their connectivity and providing precise bond lengths and angles. mdpi.com These studies also revealed interesting packing features, such as intermolecular close contacts forming chain-like structures in the crystal lattice. mdpi.com

Table 5: Selected Crystallographic Data for Naphthofuran Analogues

CompoundCrystal SystemSpace GroupKey Dihedral Angle (°C)
2-Phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furanNot specifiedNot specified18.2(1) (Naphthofuran plane and 2-phenyl ring) nih.gov
3-(4-Fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furanMonoclinicP2₁/c68.59(5) (Naphthofuran plane and 4-fluorophenyl ring) nih.gov
Ethyl naphtho[2,1-b]furan-2-carboxylateMonoclinicP2₁/c-173.1(4) (Torsion angle of the ethyl group) jsac.or.jp
4-Phenylnaphtho[2,3-c]furan-1(3H)-oneNot specifiedNot specified68.12 (Phenyl group and naphthofuranone moiety) mdpi.com

Analysis of Dihedral Angles and Conformations

A key structural feature of this compound analogues is the rotational freedom between the phenyl group at the 2-position and the fused naphthofuran scaffold. This rotation is described by the dihedral angle between the plane of the phenyl ring and the plane of the naphthofuran system. Studies on various derivatives reveal that this angle is significantly influenced by the nature and position of substituents on the core structure.

In the case of 2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan, the dihedral angle between the 2-phenyl ring and the essentially planar naphthofuran unit is 48.21(6)°. nih.gov This twisting is a common feature, preventing steric hindrance between the hydrogen atoms of the phenyl ring and the naphthofuran system. For another analogue, 3-(4-fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, the dihedral angle formed by the 4-fluorophenyl ring and the mean plane of the naphthofuran moiety is 68.59(5)°. nih.gov

A series of phenylnaphthofuranone derivatives, which share a similar core structure, also exhibit a range of dihedral (torsion) angles. For instance, in 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one, the torsion angles between the phenyl group and the naphthofuranone moiety were found to be 68.12° and 62.43°, respectively. mdpi.com These variations underscore the electronic and steric effects of substituents on the conformational preferences of the molecule.

The following table summarizes the observed dihedral angles in several this compound analogues and related compounds, illustrating the conformational diversity within this class of molecules.

Compound NameDihedral Angle (°) Between Phenyl and Naphthofuran Planes
2-Phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan48.21(6)
3-(4-Fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan68.59(5)
4-Phenylnaphtho[2,3-c]furan-1(3H)-one68.12
9-Phenylnaphtho[2,3-c]furan-1(3H)-one62.43

This table presents a selection of dihedral angles from crystallographic studies of this compound analogues and related structures to illustrate the range of observed conformations.

Investigation of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

π-π Stacking Interactions:

Aromatic π-π stacking is a prominent feature in the crystal structures of these compounds. In 2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan, the crystal packing is stabilized by aromatic π-π interactions between the central benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.516(3) Å. nih.gov Similarly, the crystal structure of 3-(4-fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan exhibits aromatic π-π interactions between the central benzene and the outer benzene rings of neighboring molecules, with a centroid-centroid distance of 3.650(3) Å. nih.gov These distances are indicative of significant attractive forces between the aromatic systems.

Hydrogen Bonding:

While classical hydrogen bond donors may be absent in the parent this compound, the introduction of suitable functional groups in its analogues leads to the formation of various types of hydrogen bonds. These are typically of the weaker C-H···O and C-H···F types.

In the crystal structure of 2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan, non-classical C-H···O hydrogen bonds are observed. nih.gov For 3-(4-fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, the molecules are linked by weak intermolecular C-H···O and C-H···F interactions. nih.gov The presence of these directional interactions contributes significantly to the stability of the crystal lattice.

The table below provides a summary of the key intermolecular interactions observed in the crystal structures of selected this compound analogues.

Compound NameType of InteractionDescription
2-Phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furanπ-π StackingInteraction between central benzene rings of adjacent molecules; centroid-centroid distance of 3.516(3) Å.
C-H···O Hydrogen BondPresent in the crystal packing.
3-(4-Fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furanπ-π StackingBetween central and outer benzene rings of neighboring molecules; centroid-centroid distance of 3.650(3) Å.
C-H···O Hydrogen BondWeak intermolecular interaction linking molecules.
C-H···F Hydrogen BondWeak intermolecular interaction linking molecules.
Phenylnaphthofuranone derivativesClose ContactsIntermolecular close contacts observed, leading to chain packing.

This table details the types of intermolecular interactions and their geometric parameters found in the solid-state structures of representative this compound analogues.

Computational and Theoretical Investigations of 2 Phenylnaphtho 1,2 B Furan Chemical Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecular systems due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT methods are employed to calculate a wide range of properties, including optimized geometries, vibrational frequencies, atomic charges, and thermodynamic parameters, providing results that often show good agreement with experimental data. nih.govphyschemres.orgresearchgate.net For complex heterocyclic systems like naphthofurans, DFT calculations offer deep insights into their chemical nature. researchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying transition states, intermediates, and the associated energy barriers. For furan-containing compounds, DFT has been successfully applied to study various transformations, including cycloaddition reactions, which are fundamental to their synthesis and functionalization.

For instance, theoretical studies on the Diels-Alder reactions of furans with alkynes show that the activation barriers are sensitive to the electronic nature of the substituents on the alkyne. researchgate.net DFT can distinguish between different mechanistic pathways, such as concerted versus stepwise cycloadditions or rearrangements. pku.edu.cn In the context of the synthesis of naphthofuran derivatives, DFT can be used to model key steps, such as the visible-light-mediated [3+2] cycloaddition of a 2-hydroxy-1,4-naphthoquinone (B1674593) with an alkyne, confirming the regioselectivity of the product formation. mdpi.com Studies on similar systems have analyzed stepwise radical-mediated versus concerted [3+2] cycloaddition pathways, finding that modeling data can definitively favor one route over another by comparing the calculated energy barriers. mdpi.com

The general mechanism for a cycloaddition reaction involving a furan (B31954) moiety can be broken down as follows:

Reactant Complex Formation: The reactants approach and form a stable complex.

Transition State: The system passes through a high-energy transition state, which determines the reaction's activation energy. For cycloadditions, this can be a single concerted transition state or multiple transition states in a stepwise process. pku.edu.cn

Intermediate Formation: In stepwise mechanisms, a zwitterionic or diradical intermediate may be formed. pku.edu.cn

Product Formation: The final cycloadduct is formed.

DFT helps to calculate the Gibbs free energy (ΔG) for each of these steps, providing a comprehensive thermodynamic and kinetic profile of the reaction. researchgate.net

A primary application of DFT is the optimization of molecular geometry to find the lowest energy structure. physchemres.org For 2-Phenylnaphtho[1,2-b]furan, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent naphthyl, furan, and phenyl rings. In related molecules like 2-phenylbenzofuran, DFT calculations have shown that the molecule exhibits a pseudo-planar geometry, with a very small dihedral angle between the benzofuran (B130515) and phenyl rings. physchemres.org Similarly, for a substituted naphtho[2,1-b]furan (B1199300), DFT-calculated structural parameters have shown good consistency with experimental X-ray crystallography data. researchgate.net

The electronic structure is probed by analyzing the distribution of electrons within the molecule. Methods such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a visual and quantitative description of chemical bonding and lone pairs, going beyond simple orbital descriptions. journalijar.com Molecular Electrostatic Potential (MEP) maps are also generated to identify electron-rich and electron-poor regions of the molecule. In MEP maps, negative potential regions (typically colored red) indicate sites susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. journalijar.com

Below is a table of representative geometric parameters for a furan-based system, illustrating the type of data obtained from DFT calculations.

ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC-O (furan)~1.37 Å
C=C (furan)~1.35 Å
C-C (furan)~1.44 Å
C-C (phenyl-furan)~1.46 Å
Bond AngleC-O-C (furan)~106°
O-C=C (furan)~111°
Dihedral AnglePhenyl vs. Furan~0.3°
Data derived from principles discussed in references. physchemres.orgajchem-a.com

Quantum-Chemical Simulations

Quantum-chemical simulations encompass a broad range of computational techniques used to model chemical systems at the quantum level. While DFT is a major component, this area also includes other methods like ab initio Hartree-Fock (HF) calculations and more advanced post-HF methods. nih.gov These simulations are not limited to static structures but can also model the dynamic behavior of molecules.

A key aspect of these simulations is the analysis of the molecular wavefunction to derive chemical insights. journalijar.com For instance, quantum chemical topology methods, such as the analysis of ELF and LOL, are used to investigate the electronic structure in a way that is independent of the choice of molecular orbitals. journalijar.com More advanced simulations, such as the Variational Quantum Eigensolver (VQE) technique, represent an emerging frontier for solving complex quantum chemistry problems, although their application to specific molecules like this compound is still a developing area. arxiv.org These simulations provide a foundational blueprint for future high-accuracy calculations on complex materials. arxiv.org

Thermodynamic and Kinetic Pathway Analysis

By calculating the energies of reactants, products, and transition states, DFT allows for a thorough analysis of the thermodynamic and kinetic aspects of a reaction. Thermodynamic stability is assessed by comparing the total energies of isomers or the Gibbs free energy change (ΔG) of a reaction. A negative ΔG indicates a spontaneous process. Kinetic viability is determined by the activation energy (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. A lower activation energy implies a faster reaction rate. researchgate.net

The table below shows hypothetical thermodynamic and kinetic data for two competing reaction pathways, illustrating how computational analysis can distinguish the more favorable route.

ParameterPathway A (Concerted)Pathway B (Stepwise)
Activation Energy (ΔG‡)25 kcal/mol35 kcal/mol
Reaction Energy (ΔG)-15 kcal/mol-15 kcal/mol
Rate-Determining StepReactant → TS1Intermediate → TS2
Data based on concepts from references. pku.edu.cnresearchgate.net

Based on this hypothetical data, Pathway A would be kinetically favored due to its lower activation energy, even though both pathways are thermodynamically favorable.

Molecular Orbital Analysis (e.g., Fukui Indices)

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Frontier Molecular Orbital (FMO) theory, in particular, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally indicates higher reactivity. journalijar.com

For more quantitative predictions of reactivity, local reactivity descriptors derived from conceptual DFT are used. Fukui functions (ƒ(r)) are particularly powerful for identifying the most reactive sites within a molecule. The Fukui function ƒ+ indicates the propensity of a site for nucleophilic attack, while ƒ- indicates its susceptibility to electrophilic attack. nih.gov The dual descriptor (ƒ+ – ƒ–) can also be used, where a positive value indicates an electrophilic site and a negative value indicates a nucleophilic site. nih.gov This analysis, combined with Natural Population Analysis (NPA) of atomic charges, provides a detailed map of a molecule's reactivity. nih.gov

The following table demonstrates how Fukui functions can pinpoint reactive atoms in a heterocyclic system.

AtomNPA Chargeƒ+ƒ-Dual Descriptor (ƒ+ – ƒ–)Predicted Reactivity
C2+0.150.080.02+0.06Electrophilic
C3-0.200.010.12-0.11Nucleophilic
C5+0.250.150.01+0.14Most Electrophilic Site
O1-0.550.030.09-0.06Nucleophilic
Data derived from principles discussed in references. nih.gov

Studies on Photophysical Properties via Theoretical Models

Theoretical models are essential for understanding and predicting the photophysical properties of molecules, such as their absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. journalijar.com By simulating the electronic transitions, TD-DFT can predict the UV-Visible absorption spectrum, providing information on the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (a measure of transition probability). journalijar.com

For fluorescent molecules like many furan derivatives, computational studies can elucidate the relationship between molecular structure and photophysical characteristics like photoluminescence quantum yield (PLQY). nih.gov Furan's oxygen atom, being less heavy than sulfur in thiophene, can lead to reduced heavy-atom effects and stronger fluorescence, a property that can be explored computationally. nih.gov Theoretical analysis of the HOMO and LUMO distributions can explain the nature of the electronic transitions (e.g., π→π*). nih.gov These computational insights are invaluable for designing new organic semiconductors and materials for applications in organic light-emitting diodes (OLEDs) and lasers. nih.gov

Advanced Photophysical and Electrochemical Properties of 2 Phenylnaphtho 1,2 B Furan Architectures

Photophysical Characteristics

The interaction of 2-Phenylnaphtho[1,2-b]furan with light is expected to be governed by the electronic transitions within its extended π-conjugated system, encompassing the naphthalene (B1677914), furan (B31954), and phenyl moieties.

Absorption and Emission Spectroscopy

Table 1: Absorption and Emission Spectroscopic Data for this compound

ParameterValue
Absorption Maximum (λabs) Data not available
Molar Absorptivity (ε) Data not available
Emission Maximum (λem) Data not available

Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for assessing the potential of a compound in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. There is currently no reported experimental value for the fluorescence quantum yield of this compound.

Table 2: Fluorescence Quantum Yield of this compound

CompoundSolventQuantum Yield (ΦF)
This compoundNot specifiedData not available

Stokes Shifts

The Stokes shift, the difference in energy between the absorption and emission maxima, provides insights into the structural and electronic changes that occur in the excited state. Without experimental absorption and emission data for this compound, the Stokes shift for this compound cannot be determined.

Table 3: Stokes Shift for this compound

ParameterValue
Absorption Maximum (λabs) Data not available
Emission Maximum (λem) Data not available
Stokes Shift (nm) Data not available
Stokes Shift (cm-1) Data not available

Excited State Dynamics and Radiative Lifetimes

The dynamics of the excited state, including the radiative lifetime (τr), are fundamental to understanding the photophysical behavior of a molecule. These parameters, often investigated through time-resolved fluorescence spectroscopy, provide information on the rates of radiative and non-radiative decay pathways. To date, no studies have been published that investigate the excited state dynamics or report the radiative lifetime of this compound.

Electrochemical Behavior

The electrochemical properties of this compound, particularly its redox potentials, are essential for evaluating its suitability for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Redox Potentials

The redox potentials, which correspond to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are typically determined using techniques like cyclic voltammetry. A thorough search of the scientific literature did not yield any reports on the experimental or theoretical redox potentials of this compound.

Table 4: Redox Potentials of this compound

ParameterPotential (V vs. reference electrode)
Oxidation Potential (Eox) Data not available
Reduction Potential (Ered) Data not available
HOMO Energy Level (eV) Data not available
LUMO Energy Level (eV) Data not available

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical compounds. It provides valuable insights into the electronic properties of molecules, including their oxidation and reduction potentials, which are crucial for understanding their potential applications in electronic and optoelectronic devices. The data obtained from CV measurements allow for the estimation of fundamental electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are essential for predicting the charge injection and transport capabilities of materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Despite the importance of understanding the electrochemical properties of novel organic materials, a thorough review of the scientific literature reveals a notable absence of specific experimental data from cyclic voltammetry studies for the compound This compound . While numerous studies have been conducted on related naphthofuran and benzofuran (B130515) derivatives, the direct electrochemical characterization of this particular architecture has not been reported.

Research into the electrochemical behavior of analogous compounds, such as various substituted naphtho[2,1-b]furan (B1199300) and benzo[b]furan derivatives, indicates that the redox properties of these systems are highly sensitive to the nature and position of substituents on the aromatic core. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the oxidation and reduction potentials, thereby tuning the HOMO and LUMO energy levels. However, in the absence of direct experimental measurements for this compound, any discussion of its specific redox potentials or the generation of corresponding data tables would be speculative.

Therefore, this section acknowledges the critical role that cyclic voltammetry plays in the characterization of advanced materials while highlighting a current gap in the experimental data for this compound. Future research efforts are needed to perform these essential electrochemical measurements to fully elucidate the electronic properties of this promising compound and to enable a comprehensive comparison with other materials in its class.

Investigations into Diverse Naphthofuran Derivatives and Their Synthesis

Synthesis of Naphtho[1,2-B]furan-4,5-dione (B1211137) Derivatives

Naphtho[1,2-b]furan (B1202928) structures are important units found in many synthetic and natural products that possess a wide spectrum of biological activities. rsc.orgresearchgate.net A notable and efficient method for constructing the naphtho[1,2-b]furan-4,5-dione skeleton involves a cascade formal [3+2] cycloaddition reaction. This approach has been successfully applied to synthesize a range of novel naphtho[1,2-b]furan-3-carboxamides.

A highly regioselective synthesis was developed using an Indium(III) triflate (In(OTf)₃) catalyst. rsc.org The process involves the reaction of 1,4-naphthoquinones with β-ketoamides. For instance, the reaction between methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate and various N-aryl-3-oxobutanamides in the presence of 5 mol% In(OTf)₃ in acetonitrile (B52724) at room temperature yields the desired products in 1-2 hours with excellent yields ranging from 85% to 98%. rsc.org

The substrate scope of this reaction is broad, particularly for 1,4-naphthoquinones bearing electron-withdrawing groups, which consistently provide high yields. rsc.org However, the reaction is less effective for substrates with electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OMe) on the 1,4-naphthoquinone (B94277) ring, as these groups increase the electron density at the C-3 position, which may inhibit the reaction. rsc.org General methods for synthesizing naphtho[1,2-b]furans also include the ytterbium triflate-catalyzed conjugate addition of β-ketoesters to 1,4-naphthoquinones and the Lewis acid-catalyzed addition of 2-t-butyldimethyloxythiophene to 1,4-naphthoquinones. rsc.org

Table 1: In(OTf)₃-Catalyzed Synthesis of Naphtho[1,2-b]furan-3-carboxamide Derivatives

Entry 1,4-Naphthoquinone Reactant β-Ketoamide Reactant Catalyst Conditions Yield (%) Citation
1 methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate N-phenyl-3-oxobutanamide 5 mol% In(OTf)₃ Acetonitrile, RT, 1-2 h 85-98 rsc.org
2 methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate N-(4-methylphenyl)-3-oxobutanamide 5 mol% In(OTf)₃ Acetonitrile, RT, 1-2 h 85-98 rsc.org
3 methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate N-(4-chlorophenyl)-3-oxobutanamide 5 mol% In(OTf)₃ Acetonitrile, RT, 1-2 h 85-98 rsc.org
4 2-Bromo-3-methyl-1,4-naphthoquinone N-phenyl-3-oxobutanamide 5 mol% In(OTf)₃ Acetonitrile, RT, 1-2 h High rsc.org

Synthesis of Naphtho[2,1-B]furan (B1199300) Isomers and Functionalized Variants

The naphtho[2,1-b]furan scaffold is another key structural motif present in biologically active compounds. researchgate.net Synthetic efforts have produced a variety of functionalized derivatives, including halogenated, sulfonated, and N-substituted carboxamide compounds.

One direct functionalization method is the oxidation of a sulfide (B99878) to a sulfone. For example, 2-Methyl-1-(phenyl-sulfon-yl)naphtho[2,1-b]furan was prepared by the oxidation of 2-methyl-1-(phenyl-sulfan-yl)naphtho[2,1-b]furan using 3-chloroperoxybenzoic acid (m-CPBA). nih.gov A similar strategy was used to synthesize 7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan, where the starting material, 7-bromo-2-methyl-1-(phenylsulfanyl)naphtho[2,1-b]furan, was oxidized with m-CPBA in dichloromethane. nih.gov

More complex derivatives have also been synthesized for biological evaluation. A series of N-substituted napthofuran carboxamides were prepared, starting with the synthesis of ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate. researchgate.net This intermediate was converted to a hydrazide, which was then reacted with various benzaldehydes to form Schiff bases or with thioglycolic acid to yield thiazolidinone-fused derivatives. researchgate.net

In addition to synthetic efforts, functionalized naphtho[2,1-b]furan systems have been isolated from natural sources. For instance, three new benzo[b]naphtho[2,1-d]furans, named usambarins A–C, were isolated from the stem and roots of Streblus usambarensis. diva-portal.org The structures of these complex molecules were determined using NMR spectroscopy and mass spectrometry. diva-portal.org

Table 2: Selected Functionalized Naphtho[2,1-b]furan Derivatives and Their Synthesis

Compound Name Synthetic Method Precursors Citation
2-Methyl-1-(phenyl-sulfon-yl)naphtho[2,1-b]furan Oxidation 2-methyl-1-(phenyl-sulfan-yl)naphtho[2,1-b]furan, m-CPBA nih.gov
7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan Oxidation 7-bromo-2-methyl-1-(phenylsulfanyl)naphtho[2,1-b]furan, m-CPBA nih.gov
N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide Condensation N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide, Benzaldehyde researchgate.net
Usambarin A, B, C Isolation from Nature - diva-portal.org

Synthesis of Dihydronaphthofuran Systems

Partially saturated dihydronaphthofuran systems are valuable synthetic intermediates and can exhibit their own biological properties. Methods have been developed to synthesize dihydronaphthofurans of different isomeric forms.

One approach to dihydronaphtho[1,2-b]furans utilizes a ceric ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed reaction. This method involves the reaction of 1,4-naphthoquinones with various olefins, providing a direct route to these reduced furan (B31954) ring systems. rsc.org

For the synthesis of dihydronaphtho[2,3-b]furan derivatives, a visible-light-mediated [3+2] cycloaddition has been proven effective. mdpi.com This green chemistry approach involves irradiating a mixture of 2-hydroxy-1,4-naphthoquinone (B1674593) and an alkene with blue LEDs (460 nm) in acetonitrile. The reaction proceeds without the need for any external bases, metals, or catalysts. The proposed mechanism is analogous to the synthesis of the fully aromatic naphthofurans, likely proceeding through a biradical intermediate. mdpi.com This method shows excellent regioselectivity and functional group tolerance, producing dihydronaphtho[2,3-b]furan-4,9-diones in good yields within 6 hours. mdpi.com

Table 3: Comparison of Synthesis Methods for Dihydronaphthofuran Systems

Isomer System Method Key Reagents Conditions Citation
Dihydronaphtho[1,2-b]furan Ceric Ammonium Nitrate Catalysis 1,4-Naphthoquinone, Olefin, CAN - rsc.org
Dihydronaphtho[2,3-b]furan Visible-Light-Mediated [3+2] Cycloaddition 2-Hydroxy-1,4-naphthoquinone, Alkene Blue LEDs (460 nm), Acetonitrile, 6h mdpi.com

Synthesis of Naphtho[2,3-B]furan (B13665818) Derivatives

The naphtho[2,3-b]furan-4,9-dione (B1206112) core is a recurring motif in a number of biologically active natural products. mdpi.com Consequently, developing efficient and environmentally friendly synthetic routes to these compounds is of high interest.

A prominent green synthetic approach is the visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinones and various alkynes. mdpi.com The reaction is typically performed under blue LED irradiation in acetonitrile and notably requires no base, metal, ligand, or other catalyst. The proposed mechanism begins with the photoexcitation of the 2-hydroxy-1,4-naphthoquinone, which then reacts with the alkyne to form a 1,5-biradical intermediate. This intermediate undergoes an intramolecular [3+2] cyclization to give a hydroquinone, which is subsequently oxidized by air to the final naphtho[2,3-b]furan-4,9-dione product. mdpi.com This method offers good to excellent yields and tolerates a wide range of functional groups on the alkyne partner. mdpi.com

Another established route to 2-substituted-naphtho[2,3-b]furan-4,9-diones involves the reaction of 2-hydroxynaphthalene-1,4-dione with gem-bromonitroalkenes. beilstein-journals.org This method also provides access to derivatives with aromatic substituents at the third position of the furan ring. beilstein-journals.org

Table 4: Visible-Light-Mediated Synthesis of Naphtho[2,3-b]furan-4,9-dione Derivatives

Alkyne Reactant (R group) Product Yield (%) Citation
Phenylacetylene (B144264) 2-Phenylnaphtho[2,3-b]furan-4,9-dione 75 mdpi.com
2-Ethynylbenzaldehyde 2-(4,9-Dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl)benzaldehyde 64 mdpi.com
1-Chloro-2-ethynylbenzene 2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione 72 mdpi.com
1-Ethynyl-4-methoxybenzene 2-(4-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione 81 mdpi.com

Emerging Research Frontiers and Future Directions in 2 Phenylnaphtho 1,2 B Furan Chemistry

Development of Novel and Efficient Synthetic Protocols

The synthesis of naphthofurans, including the 2-phenyl substituted variant, has been an area of active investigation. researchgate.neteurjchem.com Traditional methods often involve multi-step sequences, but recent research is geared towards developing more efficient and atom-economical protocols.

A notable advancement is the use of transition-metal-catalyzed reactions. For instance, a rhodium(III)-catalyzed C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones in water has been reported for the synthesis of tetrahydrocarbazole derivatives, showcasing the potential of aqueous, sustainable methods. researchgate.net While not directly for 2-phenylnaphtho[1,2-b]furan, this approach highlights a promising direction for creating fused heterocyclic systems.

Another key strategy involves cascade reactions, which allow for the construction of complex molecular architectures in a single operation. A novel and efficient Indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides has been developed to produce naphtho[1,2-b]furan-3-carboxamides with high regioselectivity and good to excellent yields. rsc.org This methodology demonstrates broad substrate scope and could potentially be adapted for the synthesis of this compound. rsc.org

Furthermore, visible-light-mediated [3+2] cycloaddition reactions are emerging as a green and efficient synthetic tool. A recent study detailed the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinone (B1674593) and alkynes under visible blue LED irradiation, achieving good yields. mdpi.com This photochemical approach offers a mild alternative to traditional thermal methods.

Future efforts in this area will likely focus on:

The development of one-pot multicomponent reactions to increase synthetic efficiency. researchgate.net

The use of earth-abundant and non-toxic metal catalysts to enhance the sustainability of the synthetic processes.

The exploration of flow chemistry and other enabling technologies to allow for scalable and continuous production.

Comparison of Synthetic Methods for Naphthofuran Derivatives
MethodCatalyst/ReagentKey FeaturesPotential for this compound SynthesisReference
Cascade [3+2] CycloadditionIn(OTf)3High regioselectivity, good to excellent yields, broad substrate scope.Adaptable by using a phenyl-substituted β-ketoamide. rsc.org
Visible-Light-Mediated [3+2] CycloadditionVisible blue LEDsMild reaction conditions, green chemistry approach.Applicable by using phenylacetylene (B144264) as the alkyne component. mdpi.com
Palladium-Catalyzed AnnulationPalladium catalystConstruction of various ring sizes with high regioselectivity.Could be explored for intramolecular cyclization to form the furan (B31954) ring. researchgate.net

In-depth Mechanistic Understanding through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for gaining a deeper understanding of reaction mechanisms and predicting the properties of novel compounds. manchester.ac.uk For this compound and its derivatives, computational studies can provide valuable insights into:

Reaction Pathways and Transition States: DFT calculations can be employed to model the energy profiles of different synthetic routes, helping to elucidate the operative reaction mechanisms and identify rate-determining steps. This knowledge is crucial for optimizing reaction conditions and improving yields.

Spectroscopic Characterization: Theoretical calculations of NMR chemical shifts, vibrational frequencies (FTIR), and electronic absorption spectra can aid in the interpretation of experimental data and confirm the structure of newly synthesized compounds. manchester.ac.uk

A study on related arylnaphthalene lactones reported the calculation of torsion angles between the phenyl group and the naphthoquinone moiety, revealing how steric hindrance can influence the molecular geometry. mdpi.com Similarly, computational analysis of a furan-2-carbohydrazide (B108491) derivative successfully predicted its stable conformations and intermolecular hydrogen bonding interactions. manchester.ac.uk These examples underscore the power of computational chemistry in understanding the structure and reactivity of complex organic molecules.

Future computational work on this compound will likely involve:

Detailed mechanistic studies of novel synthetic reactions to guide experimental design.

The use of time-dependent DFT (TD-DFT) to predict and understand the photophysical properties of these compounds.

In silico screening of virtual libraries of this compound analogues to identify candidates with desired electronic or other properties.

Exploration of Unique Spectroscopic and Electronic Phenomena

The extended π-conjugated system of this compound suggests that it may possess interesting spectroscopic and electronic properties. The interaction between the phenyl substituent and the naphthofuran core can lead to unique photophysical behaviors, making these compounds potential candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

The characterization of these properties relies heavily on spectroscopic techniques:

NMR Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation, providing information about the chemical environment of each atom in the molecule. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. mdpi.com

UV-Vis and Fluorescence Spectroscopy: These techniques are crucial for investigating the electronic absorption and emission properties, which are dictated by the π-electron system.

While specific spectroscopic data for the parent this compound is not extensively detailed in the provided results, studies on related naphthofuran derivatives provide a basis for what to expect. For example, the synthesis of various naphtho[2,3-b]furan-4,9-diones involved characterization by 1H NMR, 13C NMR, and HRMS. mdpi.com The photophysical behavior of bis-arylazo derivatives has also been examined, indicating an interest in the optical properties of complex aromatic systems. researchgate.net

Future research in this area should focus on:

A systematic investigation of the absorption and emission properties of this compound and its derivatives.

Studying the effect of different substituents on the phenyl ring and the naphthofuran core on the photophysical properties.

Exploring the potential of these compounds as fluorescent sensors or in electronic devices.

Design of Structurally Diverse Naphthofuran Analogues for Academic Studies

The design and synthesis of structurally diverse analogues of this compound is a key area for academic research, allowing for a systematic exploration of structure-property relationships. By introducing various functional groups at different positions on the aromatic framework, researchers can fine-tune the electronic, steric, and photophysical properties of the molecule.

The synthesis of naphthofuran derivatives with different substituents has been reported, highlighting the feasibility of creating a library of analogues. nih.gov For example, the synthesis of naphthofuran-2(3H)-one analogues has been explored, utilizing 2-naphthol (B1666908) as a versatile starting material. researchgate.net The development of methods for synthesizing naphtho[1,2-b]furan-3-carboxamides also opens up avenues for creating a wide range of derivatives with potential biological activities. rsc.org

The design of new analogues could be guided by computational studies to predict their properties before embarking on their synthesis. This integrated approach of computational design and synthetic execution can accelerate the discovery of novel compounds with interesting characteristics.

Future directions in the design of naphthofuran analogues include:

The synthesis of derivatives with electron-donating and electron-withdrawing groups to study their effect on the electronic properties.

The incorporation of chiral centers to explore their potential in asymmetric catalysis or as chiroptical materials.

The preparation of oligomeric and polymeric structures based on the this compound unit to investigate their properties as advanced materials. google.com

Table of Compounds
Compound NameChemical Scaffold
This compoundNaphthofuran
Naphtho[2,3-b]furan-4,9-dione (B1206112)Naphthofuran
Naphtho[1,2-b]furan-3-carboxamideNaphthofuran
2-NaphtholNaphthol
2-Hydroxy-1,4-naphthoquinoneNaphthoquinone
TetrahydrocarbazoleCarbazole
Arylnaphthalene lactoneLactone
(E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazideFuran

Q & A

Q. What are the most efficient synthetic routes for preparing 2-phenylnaphtho[1,2-b]furan derivatives, and how are they optimized?

A one-pot synthesis using silica-supported ionic liquids has proven highly efficient, enabling the coupling of (aceonaphthylen-1-yloxy)trimethylsilane with aldehydes and isocyanates. Catalytic optimization involves testing ionic liquid variants (e.g., sulfonic acid-functionalized) to enhance yields (70–90%) and reduce reaction times. Characterization via IR, NMR, and elemental analysis validates product purity .

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard for resolving bond angles, torsion angles, and π-π stacking interactions. For example, in 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, SHELX refinement confirmed a 68.59° dihedral angle between the naphthofuran and chlorophenyl planes, stabilized by π-π interactions (3.635 Å centroid distances) .

Q. What spectroscopic techniques are critical for characterizing substituent effects in naphthofuran derivatives?

Combined 1H^1H-NMR and 13C^{13}C-NMR identify substituent-induced chemical shifts (e.g., sulfonyl groups deshield adjacent protons). IR spectroscopy detects functional groups (e.g., C=O at ~1700 cm1^{-1}), while mass spectrometry confirms molecular weights. For example, 9-methoxy-2-nitronaphtho[1,2-b]furan shows distinct NO2_2 and OCH3_3 peaks in 1H^1H-NMR .

Advanced Research Questions

Q. How can enantioselective synthesis of dihydronaphtho[1,2-b]furan derivatives be achieved?

Chiral squaramide catalysts enable enantioselective synthesis of 2,3-dihydronaphtho[1,2-b]furan with >90% enantiomeric excess (ee). Reaction optimization involves tuning catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane vs. toluene) to control steric and electronic effects .

Q. What strategies address contradictions in structure-activity relationship (SAR) data for bioactive naphthofuran derivatives?

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations clarify SAR discrepancies. For instance, in trypanocidal studies, 2,3-dihydro-2-iodomethylene-4,5-dioxo derivatives show higher activity than methyl-substituted analogs due to enhanced electrophilicity at C4/C5. Experimental validation via IC50_{50} assays and ROS generation measurements refines these models .

Q. How do intermolecular interactions in crystalline naphthofuran derivatives influence their physicochemical properties?

Hirshfeld surface analysis reveals dominant C–H···O and C–H···π interactions (e.g., 2.89 Å H···π contacts in 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan). These interactions correlate with thermal stability (TGA data) and solubility profiles, guiding co-crystal design for improved bioavailability .

Q. What methodologies are effective for detecting trace furan derivatives in complex matrices?

Dynamic headspace-GC/MS outperforms static methods, achieving 30× higher sensitivity for furan detection (e.g., in biological samples). Optimization includes adsorption temperature (40°C) and desorption time (5 min) to minimize matrix interference. Calibration with deuterated internal standards (e.g., d4_4-furan) improves quantification accuracy .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker AXS) for high-resolution refinement of twinned crystals, leveraging the TWIN and BASF commands .
  • Synthesis : Prioritize recyclable ionic liquids (e.g., [BMIM][HSO4_4]) to align with green chemistry principles .
  • SAR Analysis : Cross-reference computational predictions with in vitro assays (e.g., Ames test for genotoxicity) to mitigate false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.